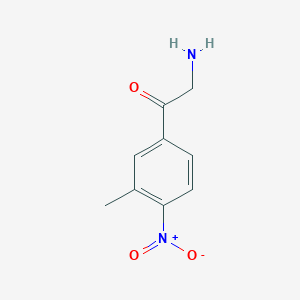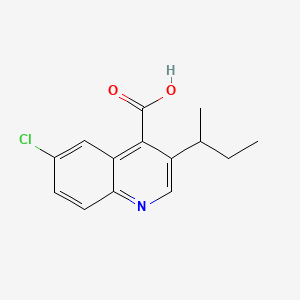
3-(sec-Butyl)-6-chloroquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(sec-Butyl)-6-chloroquinoline-4-carboxylic acid is an organic compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-Butyl)-6-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.
化学反応の分析
Types of Reactions
3-(sec-Butyl)-6-chloroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered electronic properties.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while substitution reactions can produce halogenated or nitrated quinoline derivatives.
科学的研究の応用
3-(sec-Butyl)-6-chloroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in treating infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(sec-Butyl)-6-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline-4-carboxylic acid: A related compound with similar chemical properties but lacking the sec-butyl and chloro substituents.
Uniqueness
3-(sec-Butyl)-6-chloroquinoline-4-carboxylic acid is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the sec-butyl group and the chloro substituent can enhance its lipophilicity and alter its interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C14H14ClNO2 |
|---|---|
分子量 |
263.72 g/mol |
IUPAC名 |
3-butan-2-yl-6-chloroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO2/c1-3-8(2)11-7-16-12-5-4-9(15)6-10(12)13(11)14(17)18/h4-8H,3H2,1-2H3,(H,17,18) |
InChIキー |
PZZUKOKEOHIWKD-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CN=C2C=CC(=CC2=C1C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


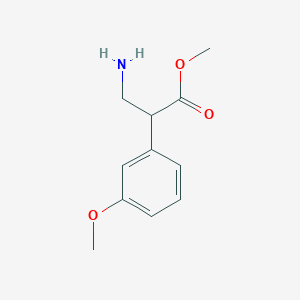
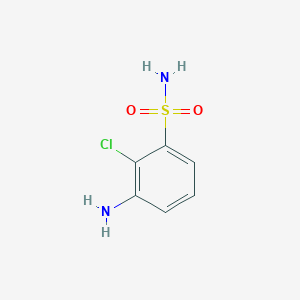



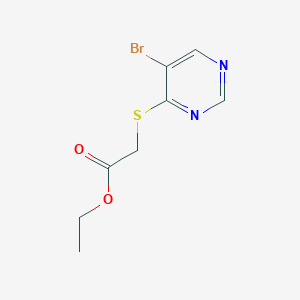
![3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole](/img/structure/B13635379.png)
![6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B13635385.png)
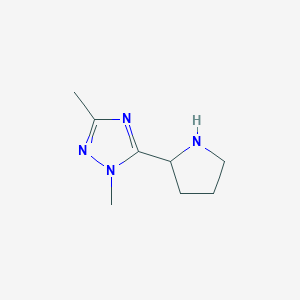
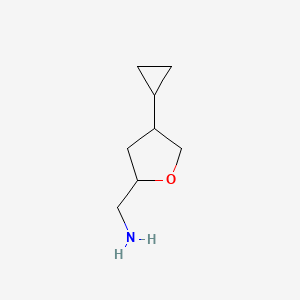
![6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13635397.png)
